

## Cutaneous Venous Malformations: A Technical Overview of Prevalence, Pathophysiology, and Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | PVLA     |           |
| Cat. No.:            | B1209825 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cutaneous venous malformations (cVMs), focusing on their prevalence, the molecular pathways driving their pathogenesis, and the experimental methodologies used to investigate this complex vascular anomaly. This document is intended to serve as a resource for researchers, scientists, and professionals involved in the development of novel therapeutics for cVMs.

# Prevalence and Incidence of Cutaneous Venous Malformations

Cutaneous venous malformations are rare vascular anomalies characterized by progressive vessel ectasia, which can lead to significant disfigurement, pain, ulceration, and bleeding.[1][2] [3][4] While historically considered rare, recent real-world observational analyses suggest a higher prevalence than previously estimated.[5] Epidemiological data has been limited, often focusing on pediatric incidence or small cohorts, with a wide reported incidence range for venous malformations (VMs) of 1 in 5,000 to 1 in 10,000 births.[1][2] However, specific data for cVMs have been scarce.[1][2]

A recent nationally representative, retrospective, real-world observational probability study in the United States has provided more precise figures on the managed prevalence of cVMs.[1][3]



[5] This study, which surveyed dermatologists, hematologist-oncologists, pediatricians, radiologists, and vascular surgeons, offers a more accurate picture of the disease burden.

Table 1: Managed Prevalence of Cutaneous Venous Malformations in the United States

| Category                                            | Estimated Number of Patients | Prevalence Rate<br>(US Population) | 95% Confidence<br>Interval |
|-----------------------------------------------------|------------------------------|------------------------------------|----------------------------|
| Total Cutaneous Venous Malformations (cVMs)         | 194,195                      | 0.06%                              | 188,852–200,228            |
| Cutaneous-only Venous Malformations                 | 135,687                      | 0.04%                              | Not Specified              |
| Mixed Venous Malformations (cutaneous and internal) | 58,508                       | 0.02%                              | Not Specified              |

Data sourced from Gallagher JR et al. (2025).[1][2][3][4][5]

These findings highlight a substantial number of individuals affected by cVMs across all age groups in the U.S., underscoring the need for improved access to specialized care and the development of targeted therapies.[3][5]

## **Molecular Pathogenesis and Signaling Pathways**

The development of venous malformations is intrinsically linked to genetic mutations that affect key signaling pathways controlling vascular development and homeostasis. Somatic mutations in the TEK gene (encoding the TIE2 receptor) and the PIK3CA gene are the most well-characterized drivers of these lesions. These mutations lead to the constitutive activation of downstream signaling cascades, promoting abnormal growth and morphology of venous endothelial cells.

## **The TIE2 Signaling Pathway**



The TIE2 receptor, a tyrosine kinase expressed on endothelial cells, plays a crucial role in angiogenesis and vascular stability. Binding of its ligands, the angiopoietins (ANGPT1 and ANGPT2), modulates vascular quiescence and activation. In venous malformations, activating mutations in TEK lead to ligand-independent TIE2 signaling.



Simplified TIE2 Signaling Pathway in Venous Malformations

Click to download full resolution via product page

Caption: TIE2 signaling cascade in venous malformations.

## The PI3K/AKT/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Somatic activating mutations in PIK3CA, the gene encoding the p110 $\alpha$  catalytic subunit of PI3K, are frequently identified in venous malformations. These mutations result in constitutive activation of the pathway, leading to uncontrolled endothelial cell growth and the formation of vascular anomalies.





PI3K/AKT/mTOR Pathway in Venous Malformations

Click to download full resolution via product page

Caption: The PI3K/AKT/mTOR signaling pathway in venous malformations.

# **Experimental Protocols for Investigating Cutaneous Venous Malformations**



The study of cVMs and the development of targeted therapies rely on a variety of experimental models and techniques. Below are outlines of key experimental protocols.

## **Genotyping of Venous Malformation Tissue**

Objective: To identify somatic mutations in genes such as TEK and PIK3CA from patientderived tissue samples.

#### Methodology:

- Tissue Procurement: Obtain fresh or formalin-fixed paraffin-embedded (FFPE) tissue samples from surgical resections of venous malformations.
- DNA Extraction: Isolate genomic DNA from the tissue samples using commercially available kits.
- Mutation Analysis:
  - Sanger Sequencing: For targeted analysis of known mutational hotspots.
  - Next-Generation Sequencing (NGS): For broader, unbiased screening of a panel of genes or the whole exome.
- Data Analysis: Align sequencing reads to the human reference genome and call variants. Filter for known pathogenic mutations in venous malformation-associated genes.



Click to download full resolution via product page

Caption: Workflow for genotyping venous malformation tissue.

## In Vitro Modeling Using Endothelial Cells



Objective: To study the cellular and molecular effects of venous malformation-causing mutations and to screen potential therapeutic compounds.

#### Methodology:

- Cell Culture:
  - Primary Endothelial Cells: Isolate and culture endothelial cells from patient venous malformation tissue (VM-ECs).
  - Immortalized Endothelial Cells: Use cell lines such as Human Umbilical Vein Endothelial
     Cells (HUVECs).
- Genetic Manipulation: Introduce specific mutations (e.g., PIK3CA H1047R) into wild-type endothelial cells using techniques like CRISPR/Cas9 or lentiviral transduction.
- Functional Assays:
  - Proliferation Assays: (e.g., BrdU incorporation, Ki67 staining) to measure cell division.
  - Migration Assays: (e.g., scratch wound healing, Boyden chamber) to assess cell motility.
  - Tube Formation Assays: (e.g., on Matrigel) to evaluate angiogenic potential.
- Western Blotting: To analyze the phosphorylation status and expression levels of key proteins in the TIE2 and PI3K/AKT/mTOR pathways.
- Drug Screening: Treat mutant cells with small molecule inhibitors (e.g., PI3K inhibitors, mTOR inhibitors) and assess the impact on the functional assays and signaling pathway activation.

### In Vivo Modeling in Animals

Objective: To study the pathogenesis of venous malformations in a living organism and to evaluate the efficacy and safety of potential therapies.

#### Methodology:



#### Mouse Models:

- Genetically Engineered Mouse Models (GEMMs): Create mice with endothelial-specific expression of mutant Tek or Pik3ca.
- Xenograft Models: Inject patient-derived VM-ECs or genetically modified endothelial cells into immunodeficient mice.
- Induction of Recombination: In inducible GEMMs, administer tamoxifen or doxycycline to activate Cre recombinase and induce the expression of the mutant gene in endothelial cells.
- Phenotypic Analysis:
  - Histology and Immunohistochemistry: Analyze the morphology and cellular composition of the resulting vascular lesions.
  - Imaging: Use techniques like magnetic resonance imaging (MRI) or micro-computed tomography (micro-CT) to visualize the vascular malformations.
- Preclinical Drug Trials: Administer therapeutic compounds to the animal models and monitor for changes in lesion size, vascular leakage, and other relevant parameters.

## Conclusion

The understanding of cutaneous venous malformations has advanced significantly, with recent studies providing a clearer picture of their prevalence and the key molecular drivers of their pathogenesis. The elucidation of the TIE2 and PI3K/AKT/mTOR signaling pathways as central to the development of these lesions has opened new avenues for the development of targeted therapies. The experimental protocols outlined in this guide provide a framework for the continued investigation of cVMs and the preclinical evaluation of novel therapeutic strategies. For professionals in drug development, a deep understanding of these aspects is crucial for designing effective treatments for this debilitating condition.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. escholarship.org [escholarship.org]
- 2. Currently managed US prevalence of cutaneous venous malformations (cVMs): a nationally representative, retrospective, real-world, subject-blinded, physician-observational probability study PMC [pmc.ncbi.nlm.nih.gov]
- 3. Currently managed US prevalence of cutaneous venous malformations (cVMs): a nationally representative, retrospective, real-world, subject-blinded, physician-observational probability study. [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. emjreviews.com [emjreviews.com]
- To cite this document: BenchChem. [Cutaneous Venous Malformations: A Technical Overview of Prevalence, Pathophysiology, and Therapeutic Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1209825#prevalence-and-incidence-of-cutaneous-venous-malformations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com